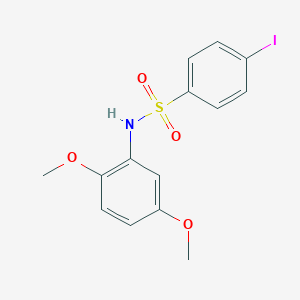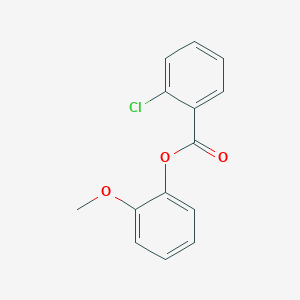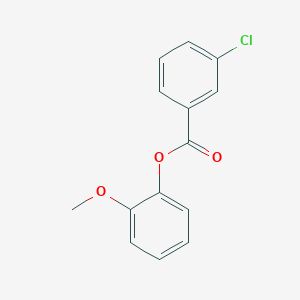
2-(1-Thien-2-ylcyclohexyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Thien-2-ylcyclohexyl)ethanol, also known as THC-OH, is a synthetic cannabinoid that has gained attention in recent years due to its potential as a research tool for investigating the endocannabinoid system.
Mecanismo De Acción
2-(1-Thien-2-ylcyclohexyl)ethanol acts on the endocannabinoid system by binding to CB1 and CB2 receptors. This leads to the activation of downstream signaling pathways, resulting in a variety of physiological effects.
Biochemical and Physiological Effects
2-(1-Thien-2-ylcyclohexyl)ethanol has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and potential neuroprotective effects. Additionally, 2-(1-Thien-2-ylcyclohexyl)ethanol has been shown to have a lower affinity for the CB1 receptor compared to THC, which may make it a useful tool for investigating the role of CB1 receptor activation in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1-Thien-2-ylcyclohexyl)ethanol in lab experiments is its potency as a CB1 and CB2 receptor agonist, which allows for precise manipulation of the endocannabinoid system. However, one limitation is the limited availability of 2-(1-Thien-2-ylcyclohexyl)ethanol, which can make it difficult to conduct large-scale studies.
Direcciones Futuras
There are several potential future directions for research on 2-(1-Thien-2-ylcyclohexyl)ethanol. One area of interest is investigating the potential therapeutic applications of 2-(1-Thien-2-ylcyclohexyl)ethanol, particularly in the treatment of pain and inflammation. Additionally, further studies are needed to explore the precise mechanisms of action of 2-(1-Thien-2-ylcyclohexyl)ethanol and its effects on various physiological processes. Finally, the development of new synthetic methods for 2-(1-Thien-2-ylcyclohexyl)ethanol could increase its availability and facilitate larger-scale studies.
Métodos De Síntesis
The synthesis of 2-(1-Thien-2-ylcyclohexyl)ethanol involves a multi-step process starting with the reaction of cyclohexanone with thiophene-2-carboxaldehyde to form 2-(1-thien-2-ylcyclohexyl)acetaldehyde. This intermediate is then reduced with sodium borohydride to yield 2-(1-Thien-2-ylcyclohexyl)ethanol.
Aplicaciones Científicas De Investigación
2-(1-Thien-2-ylcyclohexyl)ethanol has been used in several scientific studies to investigate the endocannabinoid system. One study found that 2-(1-Thien-2-ylcyclohexyl)ethanol acts as a potent agonist at both CB1 and CB2 receptors, making it a valuable tool for studying the effects of cannabinoid receptor activation. Another study demonstrated that 2-(1-Thien-2-ylcyclohexyl)ethanol is effective in reducing pain and inflammation in a mouse model of arthritis, suggesting its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C12H18OS |
|---|---|
Peso molecular |
210.34 g/mol |
Nombre IUPAC |
2-(1-thiophen-2-ylcyclohexyl)ethanol |
InChI |
InChI=1S/C12H18OS/c13-9-8-12(6-2-1-3-7-12)11-5-4-10-14-11/h4-5,10,13H,1-3,6-9H2 |
Clave InChI |
MSJMTWSTNVVGRJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CCO)C2=CC=CS2 |
SMILES canónico |
C1CCC(CC1)(CCO)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)
![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)


![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)
